



Application Note: Quantification of Norclomipramine in Plasma using LC-MS/MS

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Compound of Interest				
Compound Name:	Norclomipramine			
Cat. No.:	B1197806	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclomipramine is the active metabolite of the tricyclic antidepressant clomipramine.[1] Therapeutic drug monitoring of both clomipramine and **norclomipramine** is crucial for optimizing treatment, ensuring patient compliance, and evaluating potential toxicity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of these compounds in biological matrices due to its high sensitivity, selectivity, and specificity.[2][3] This application note provides a detailed protocol for the quantification of **norclomipramine** in human plasma using LC-MS/MS, suitable for clinical and forensic toxicology.

Principle

This method utilizes a simple and rapid protein precipitation technique for the extraction of **norclomipramine** and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for **norclomipramine** and its deuterated internal standard.

Experimental Protocols



Materials and Reagents

- Norclomipramine hydrochloride (Reference Standard)
- Norclomipramine-d3 (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ammonium acetate
- Ultrapure water (18.2 MΩ·cm)
- Drug-free human plasma

Equipment

- HPLC system (e.g., Shimadzu, Agilent, Waters)
- Tandem mass spectrometer with an ESI source (e.g., Sciex, Thermo Scientific, Waters)
- Analytical column (e.g., C18, 2.1 x 100 mm, 2.5 μm)
- Vortex mixer
- Centrifuge
- Calibrated pipettes

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **norclomipramine** and **norclomipramine**-d3 by dissolving the accurately weighed compounds in methanol.
- Working Standard Solutions: Prepare serial dilutions of the norclomipramine stock solution with a 50:50 mixture of methanol and water to create calibration standards.



• Internal Standard (IS) Working Solution: Dilute the **norclomipramine**-d3 stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

- To 50 μL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 150 μL of the internal standard working solution in acetonitrile.[4]
- Vortex the tubes for 3 minutes at 1500 rpm.[4]
- Centrifuge the samples for 2 minutes at 16,100 g.[4]
- Transfer 25 μL of the supernatant to a 96-well plate.[4]
- Add 475 μL of water to each well.[4]
- Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

Parameter	Condition
Column	C18 reversed-phase, e.g., XSelect™ Premier HSS C18 (2.1 x 100 mm, 2.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Gradient	Optimized for separation of norclomipramine and internal standard

Mass Spectrometry (MS/MS)



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1
Ion Source Temp.	500 °C
Collision Gas	Argon
Dwell Time	100 ms

Table 1: Mass Spectrometry Parameters

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Norclomipramine	301.1	72.1	100	30
Norclomipramine -d3	304.2	72.1	100	30

Note: The specific parameters for declustering potential and collision energy may require optimization depending on the instrument used.

Data Presentation Method Validation Summary

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.

Table 2: Linearity and Sensitivity

Analyte	Calibration Range (ng/mL)	r²	LLOQ (ng/mL)
Norclomipramine	1 - 500	>0.995	1



Table 3: Precision and Accuracy

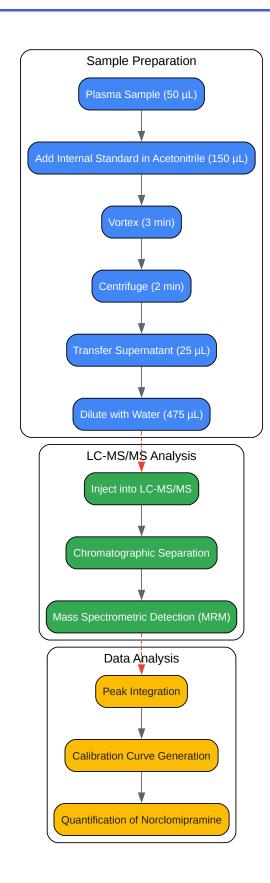
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	5	< 10	< 10	90 - 110
Medium	50	< 10	< 10	90 - 110
High	400	< 10	< 10	90 - 110

Table 4: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	5	> 85	85 - 115
High	400	> 85	85 - 115

Visualizations

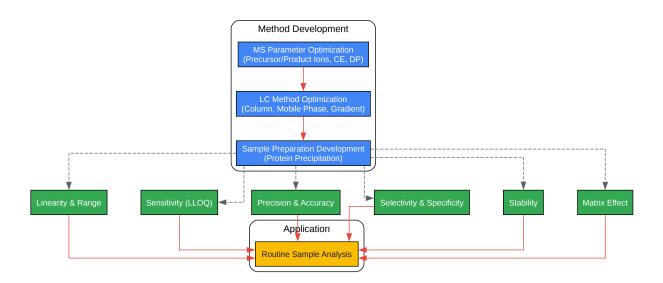




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Caption: Experimental workflow for **norclomipramine** quantification.





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Caption: Key steps in LC-MS/MS method development and validation.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of **norclomipramine** in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a clinical research or therapeutic drug monitoring setting. The provided protocols and validation data demonstrate the method's suitability for accurate and precise quantification of **norclomipramine**.



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